7-(4-bromophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-bromophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-bromophenyl and phenyl substituents under catalytic conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7-(4-bromophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential in cancer therapy due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. It acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and kinase inhibition.
Imidazo[1,2-a]pyrimidine: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Thiazol-2-yl derivatives: Investigated for their antimicrobial and antiproliferative activities.
Uniqueness
7-(4-bromophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both bromophenyl and phenyl groups. This structural arrangement contributes to its distinct biological activity and potential as a therapeutic agent.
Properties
Molecular Formula |
C24H25BrN4 |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
7-(4-bromophenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H25BrN4/c1-3-14-28(15-4-2)23-22-21(18-8-6-5-7-9-18)16-29(24(22)27-17-26-23)20-12-10-19(25)11-13-20/h5-13,16-17H,3-4,14-15H2,1-2H3 |
InChI Key |
DYPYHNXMWKFAAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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